Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Description
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS No. 6270-57-1; molecular formula C₁₀H₁₂O₇) is a furan-based dicarboxylate ester characterized by hydroxyl substituents at the 3- and 4-positions of the furan ring. It is synthesized via a condensation reaction between dimethyl diglycolate and diethyl oxalate in the presence of potassium hydroxide (KOH) under reflux in cyclohexane . Alternative methods involve reacting dimethyl 2,2’-oxydiacetate with diethyl oxalate in methanol using sodium as a base at 75°C for 3 hours, yielding a yellow solid product with distinct NMR signals (¹H NMR: δ 3.70 ppm for ethoxy groups; ¹³C NMR: δ 158.98, 144.14 ppm for carbonyl carbons) . The compound is commercially available (97% purity) for research applications, as noted in supplier catalogs .
These structural features make it a candidate for further functionalization, such as etherification to dialkoxy derivatives for materials science or pharmaceutical applications .
Properties
IUPAC Name |
diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMPUKYPRCPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284092 | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-57-1 | |
| Record name | 6270-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
A representative and well-documented preparation method involves the following steps, as reported in recent literature from Jiangxi Science and Technology Normal University:
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation of diethylene glycol to diglycolic acid | Diethylene glycol + 32% HNO3, 60°C, 8 h; excess acid removed at 120°C | 64 | Yellow solid obtained after extraction and drying |
| 2 | Conversion to dimethyl diglycolate ester | Diglycolic acid + SOCl2 (thionyl chloride), then methanol, RT, 8 h | 76.3 | Esterification under mild conditions, white solid product |
| 3 | Formation of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | Dimethyl 2,2’-oxydiacetate + sodium in anhydrous methanol + diethyl oxalate, 75°C, 3 h | Moderate (low yield due to instability) | Yellow solid precipitated, washed with ethanol, acidified with HCl |
| 4 | Cyclization via Williamson ether synthesis | This compound + K2CO3 + 2,3-dibromobutane, DMF, 110°C, 8 h | 56 | White solid obtained after filtration |
| 5 | Hydrolysis to corresponding acid | Ester + NaOH aqueous solution, 60°C, 8 min; acidified with dilute HCl | 74 | White solid acid separated by filtration |
This sequence highlights the critical transformations: initial oxidation to introduce carboxyl groups, esterification to protect acid functionalities, formation of the furan ring with hydroxyl substitution, and final purification steps.
Key Reaction Details and Mechanistic Insights
Oxidation Step: The oxidation of diethylene glycol with concentrated nitric acid introduces carboxylic acid groups necessary for subsequent esterification and ring closure. The reaction is carefully controlled at 60°C for 8 hours to optimize yield and minimize over-oxidation.
Esterification: The conversion of diglycolic acid to its dimethyl ester uses thionyl chloride to activate the acid followed by methanolysis. This step is crucial for enhancing solubility and reactivity in the next steps.
Furan Ring Formation: The reaction of dimethyl 2,2’-oxydiacetate with sodium in methanol and diethyl oxalate leads to cyclization forming the this compound. The reaction is sensitive to conditions due to the instability of intermediates, necessitating careful control of reagent ratios and temperature.
Williamson Ether Synthesis: This step involves intramolecular cyclization promoted by potassium carbonate and 2,3-dibromobutane in DMF, forming a more complex fused ring system. It demonstrates the use of nucleophilic substitution to build molecular complexity.
Hydrolysis: The final hydrolysis converts esters back to acids if needed, under mild alkaline conditions followed by acidification to precipitate the product.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidation + Esterification + Cyclization (Stepwise) | Diethylene glycol | HNO3, SOCl2, Na, diethyl oxalate | Oxidation, Esterification, Cyclization | Moderate yields, scalable, well-characterized | Sensitive intermediates, multi-step |
| Direct Esterification | 3,4-dihydroxyfuran-2,5-dicarboxylic acid | Methanol, acid catalyst (e.g., H2SO4) | Esterification | Simpler, fewer steps | Requires pure acid precursor, reflux conditions |
| Phase Transfer Catalysis Route | Acetylenic esters + dichlorocarbene + aldehydes | CHCl3, NaOH, benzyltrimethylammonium chloride | Cycloaddition and ring formation | Mild conditions, high yields | More complex reagents, less direct |
The first method is the most detailed and optimized for diethyl esters, while direct esterification is straightforward but depends on availability of the acid. Phase transfer catalysis offers an alternative route to polysubstituted furans but is less specific to this compound.
Research Findings and Optimization Notes
Yield optimization in the cyclization step was achieved by adjusting the amount of diethyl oxalate and reaction time, as well as washing the precipitate with anhydrous ethanol to remove impurities.
The compound exhibits narrow band gap and wide spectral absorption, indicating potential applications in photoelectric materials, which underscores the importance of high purity and controlled synthesis.
The use of potassium carbonate as a mild base in the Williamson reaction facilitates selective ether formation without degrading sensitive ester groups.
Hydrolysis conditions were optimized to be brief (8 minutes at 60°C) to avoid decomposition while achieving complete conversion.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and acid chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 3,4-dioxofuran-2,5-dicarboxylate.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of diethyl 3,4-dialkoxyfuran-2,5-dicarboxylate.
Scientific Research Applications
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing diethyl alcohol and the corresponding acid, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Furan-Based Dicarboxylates
- Dimethyl Furan-2,5-dicarboxylate (CAS 4282-32-0): Lacks hydroxyl groups at the 3- and 4-positions. The absence of hydroxyls reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents. Synthesized via esterification of furan-2,5-dicarboxylic acid .
- Diethyl 3,4-Dialkoxythiophene-2,5-dicarboxylates : Alkoxy substituents replace hydroxyl groups, improving lipophilicity. Synthesized by etherification of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with bromoalkanes .
Heterocyclic Dicarboxylates
- Dimethyl 3,4-Dihydroxypyrrole-2,5-dicarboxylate (CAS MFCD00276587): Pyrrole ring replaces furan, altering electronic properties. The nitrogen atom in pyrrole increases basicity and modifies conjugation, impacting reactivity in cyclization reactions .
- Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate: Thiophene ring with amino and ester groups. The sulfur atom enhances aromatic stability and electron delocalization, making it suitable for conductive polymer research .
Physical and Chemical Properties
Biological Activity
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DEDD) is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.
Structural Characteristics
DEDD is characterized by a furan ring with two hydroxyl groups and two ester functional groups, giving it the molecular formula and a molecular weight of approximately 244.20 g/mol. The presence of hydroxyl groups suggests potential antioxidant properties, while the ester groups may facilitate interactions with biological molecules through hydrolysis and other chemical reactions.
The biological activity of DEDD can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biological macromolecules, influencing their structure and function.
- Enzyme Interaction : Preliminary studies indicate that DEDD may interact with enzymes involved in metabolic pathways, which could lead to modulation of cellular processes.
- Antioxidant Activity : The structural features of DEDD suggest it may exhibit antioxidant effects, potentially protecting cells from oxidative stress.
Biological Activities
Research has demonstrated that DEDD exhibits a range of biological activities:
- Antimicrobial Properties : DEDD has been explored for its potential as an antimicrobial agent. Its structural similarity to other bioactive compounds suggests it may inhibit microbial growth effectively.
- Anticancer Effects : Similar compounds have shown antiproliferative effects in various cancer cell lines. DEDD's ability to modulate cellular pathways indicates it could be a candidate for cancer therapy .
- Insecticidal Activity : DEDD has been utilized in the synthesis of natural products with insecticidal properties, demonstrating its utility in agricultural applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of DEDD and related compounds:
- Synthesis and Evaluation : In one study, DEDD was used as a starting material for synthesizing optically active averrins, which exhibited insecticidal activity against specific pests. The research highlighted the compound's role in developing new insecticides derived from natural sources.
- Antiproliferative Studies : A series of derivatives related to DEDD were synthesized and evaluated for their antiproliferative effects on cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .
- Mechanistic Insights : Further investigations into the mechanism revealed that compounds similar to DEDD could induce reactive oxygen species (ROS) flux in cancer cells, leading to apoptosis. This suggests that DEDD may also act through oxidative stress pathways to exert its anticancer effects .
Comparative Analysis
To better understand the biological activity of DEDD, a comparison with structurally similar compounds is useful:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
